

Rhod-5N: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Rhod-5N

Cat. No.: B12379019

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Rhod-5N**, a low-affinity fluorescent calcium indicator. Detailed experimental protocols and data are presented to facilitate its effective use in research settings.

Chemical Structure and Properties

Rhod-5N is a fluorescent dye designed for the detection of high calcium ion (Ca^{2+}) concentrations. Its structure consists of a rhodamine fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. This design renders the dye essentially non-fluorescent in its Ca^{2+} -free form, with a significant increase in fluorescence intensity upon binding to Ca^{2+} , without a spectral shift.

Rhod-5N is available in two primary forms:

- **Rhod-5N, AM:** An acetoxymethyl (AM) ester form that is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm.
- **Rhod-5N, tripotassium salt:** A water-soluble and cell-impermeant form, suitable for microinjection or for use in cell-free systems.

Quantitative Data Summary

The key properties of **Rhod-5N** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Molecular Formula	C ₅₁ H ₅₆ BrN ₅ O ₂₁ (AM ester)	
Molecular Weight	1154.9 g/mol (AM ester)	900.02 g/mol (tripotassium salt)
Excitation Maximum (Ca ²⁺ -bound)	~551 - 557 nm	
Emission Maximum (Ca ²⁺ -bound)	~576 - 580 nm	
Molar Extinction Coefficient (ε)	63,000 cm ⁻¹ M ⁻¹ (at 551 nm, Ca ²⁺ -bound)	
Dissociation Constant (K _d) for Ca ²⁺	~320 μM (in vitro)	Can be ~0.5 mM in situ (intramitochondrial)
Fluorescence Quantum Yield (Φ _F)	Not readily available in published literature.	The quantum yield represents the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.
Fluorescence Lifetime (τ _{fl})	Not readily available in published literature.	The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
Solubility	DMSO (AM ester), Water (tripotassium salt)	

Experimental Protocols

Cell Loading with Rhod-5N, AM

This protocol describes the general procedure for loading the cell-permeant **Rhod-5N**, AM into live cells.

Materials:

- **Rhod-5N**, AM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

- **Stock Solution Preparation:** Prepare a 2 to 5 mM stock solution of **Rhod-5N**, AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Working Solution Preparation:** On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 2 to 20 µM **Rhod-5N**, AM in a physiological buffer (e.g., HBSS). For most cell lines, a final concentration of 4-5 µM is recommended.
- **Dispersion Enhancement:** To aid the dispersion of the nonpolar AM ester in the aqueous loading medium, first mix the required volume of the **Rhod-5N**, AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading buffer. This results in a final Pluronic® F-127 concentration of about 0.02%.
- **Cell Loading:** Replace the cell culture medium with the **Rhod-5N**, AM working solution.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for different cell types.
- **Washing:** After incubation, wash the cells with indicator-free buffer to remove any dye that is non-specifically associated with the cell surface.
- **De-esterification:** Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.

In Situ Calibration of Intracellular Rhod-5N

To obtain quantitative measurements of intracellular Ca^{2+} concentrations, it is essential to perform an in situ calibration of the indicator. This is achieved by using a Ca^{2+} ionophore, such as ionomycin, to equilibrate intracellular and extracellular Ca^{2+} concentrations.

Materials:

- **Rhod-5N** loaded cells
- Ca^{2+} -free buffer (e.g., HBSS with 10 mM EGTA)
- High Ca^{2+} buffer (e.g., HBSS with 10 mM CaCl_2)
- Ionomycin stock solution (in DMSO)

Procedure:

- **Baseline Measurement:** Measure the baseline fluorescence intensity (F) of the **Rhod-5N** loaded cells in a standard physiological buffer.
- **Minimum Fluorescence (F_{min}):** Perfuse the cells with the Ca^{2+} -free buffer containing 1-5 μM ionomycin. This will chelate any free Ca^{2+} and allow the determination of the fluorescence intensity in the absence of Ca^{2+} (F_{min}).
- **Maximum Fluorescence (F_{max}):** After obtaining a stable F_{min} reading, perfuse the cells with the high Ca^{2+} buffer, also containing 1-5 μM ionomycin. This will saturate the indicator with Ca^{2+} , providing the maximum fluorescence intensity (F_{max}).
- **Ca^{2+} Concentration Calculation:** The intracellular Ca^{2+} concentration can then be calculated using the following equation:

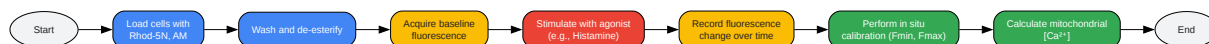
$$[\text{Ca}^{2+}] = K_d * [(F - F_{\text{min}}) / (F_{\text{max}} - F)]$$

Where K_d is the in situ dissociation constant of **Rhod-5N** for Ca^{2+} .

Signaling Pathways and Experimental Workflows

Measurement of Mitochondrial Ca^{2+} Dynamics

Rhod-5N is particularly well-suited for measuring Ca^{2+} uptake and release from mitochondria due to its low Ca^{2+} affinity, which prevents saturation in the high Ca^{2+} environment of the mitochondrial matrix. The following workflow describes a typical experiment to measure agonist-induced changes in mitochondrial Ca^{2+} .

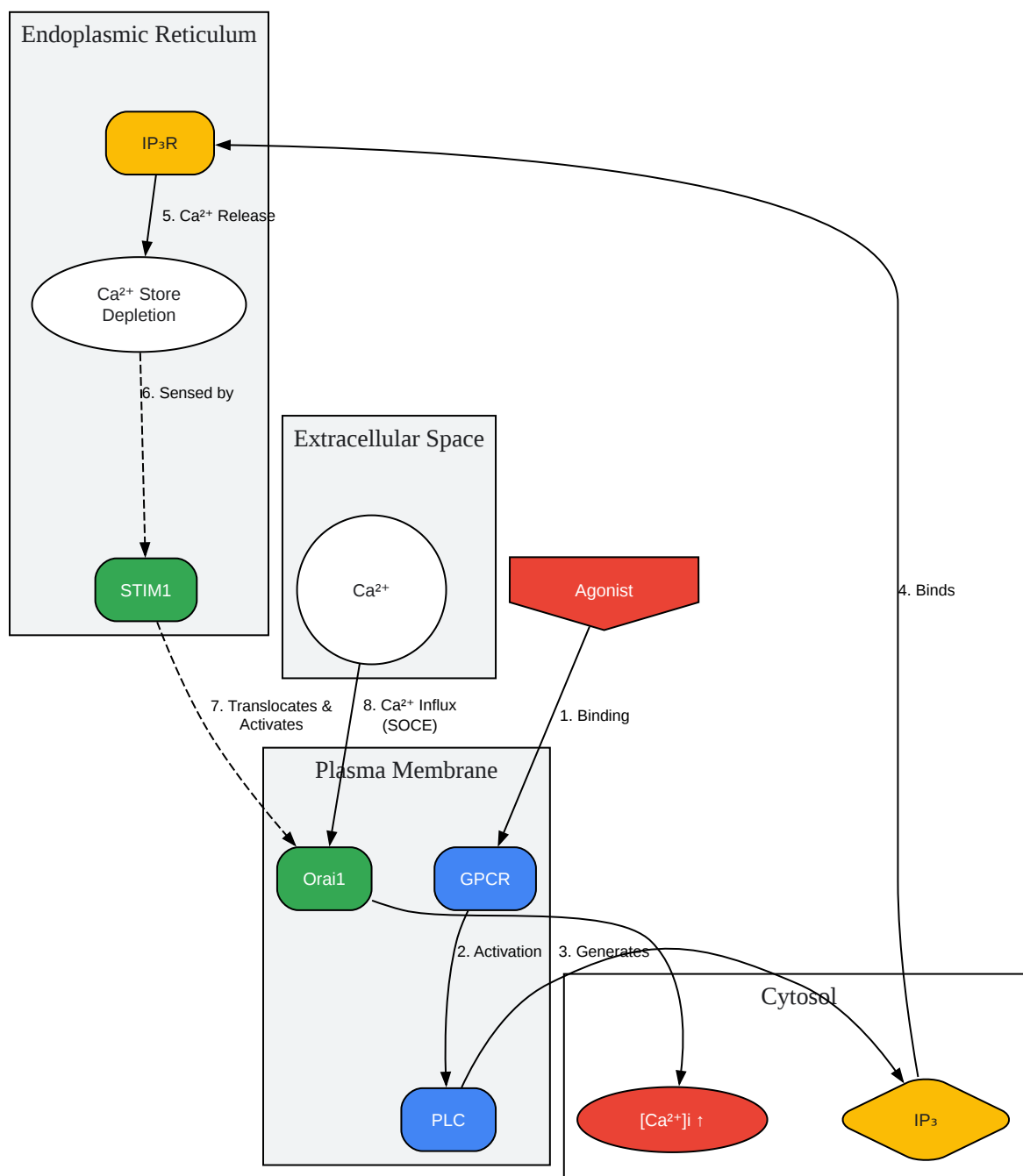


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Experimental workflow for measuring mitochondrial Ca^{2+} with **Rhod-5N**.

Store-Operated Calcium Entry (SOCE) Signaling Pathway

Store-operated calcium entry is a crucial mechanism for replenishing endoplasmic reticulum (ER) Ca^{2+} stores and for downstream signaling. **Rhod-5N** can be used to measure the resulting increase in cytosolic or near-membrane Ca^{2+} concentration following store depletion.



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Signaling pathway of store-operated calcium entry (SOCE).

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com